

Solubility Profile of (R)-2-Hydroxymethylpropanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Hydroxymethylpropanoic acid

Cat. No.: B159078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(R)-2-Hydroxymethylpropanoic acid**, a crucial building block in various synthetic applications, including pharmaceuticals and polymer chemistry. Understanding its solubility in different organic solvents is paramount for process development, purification, and formulation design. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. For the purpose of this guide, data for the closely related and more commonly studied achiral analogue, 2,2-Bis(hydroxymethyl)propionic acid (DMPA), is used as a proxy, as the solubility is not expected to be significantly impacted by the stereochemistry in most common organic solvents.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of 2,2-Bis(hydroxymethyl)propionic acid in a range of organic solvents at various temperatures. This data is essential for selecting appropriate solvents for reactions, crystallizations, and formulations.

Solvent	Temperature (K)	Mole Fraction Solubility (x)
<hr/>		
Alcohols		
Methanol	288.15	0.1358
	298.15	0.1667
	308.15	0.2034
	318.15	0.2468
	328.15	0.2975
Ethanol	288.15	0.0885
	298.15	0.1089
	308.15	0.1333
	318.15	0.1621
	328.15	0.1959
1-Propanol	288.15	0.0632
	298.15	0.0778
	308.15	0.0954
	318.15	0.1167
	328.15	0.1418
2-Propanol	288.15	0.0511
	298.15	0.0630
	308.15	0.0775
	318.15	0.0952
	328.15	0.1164
1-Butanol	288.15	0.0468
	298.15	0.0578

308.15	0.0712	
318.15	0.0878	
328.15	0.1080	
2-Butanol	288.15	0.0395
298.15	0.0489	
308.15	0.0605	
318.15	0.0749	
328.15	0.0924	
<hr/> Esters <hr/>		
Methyl Acetate	288.15	0.0189
298.15	0.0235	
308.15	0.0292	
318.15	0.0363	
328.15	0.0449	
Ethyl Acetate	288.15	0.0142
298.15	0.0177	
308.15	0.0221	
318.15	0.0276	
328.15	0.0343	
Butyl Acetate	288.15	0.0085
298.15	0.0107	
308.15	0.0135	
318.15	0.0169	
328.15	0.0212	

Amides

N,N-Dimethylformamide	288.15	0.2356
298.15	0.2789	
308.15	0.3283	
318.15	0.3845	
328.15	0.4482	

Ketones

Acetone	288.15	0.0255
298.15	0.0318	
308.15	0.0397	
318.15	0.0496	
328.15	0.0619	

Other

Water	288.15	0.0205
298.15	0.0245	
308.15	0.0292	
318.15	0.0347	
328.15	0.0412	

Data extracted from a study on the thermodynamic analysis of 2,2-Bis(hydroxymethyl)propionic acid solubility.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol outlines a detailed gravimetric method for determining the solubility of **(R)-2-Hydroxymethylpropanoic acid** in an organic solvent. This method relies on the principle

of creating a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

1. Materials and Equipment:

- **(R)-2-Hydroxymethylpropanoic acid** (high purity)
- Selected organic solvent (analytical grade)
- Jacketed glass vessel with a magnetic stirrer and temperature probe
- Thermostatic water bath with temperature control (± 0.1 K)
- Analytical balance (± 0.0001 g)
- Drying oven
- Syringe with a filter (e.g., 0.45 μm PTFE)
- Pre-weighed glass vials with airtight caps
- Spatula and weighing paper

2. Procedure:

- Preparation:
 - Ensure all glassware is clean and dry.
 - Pre-weigh several glass vials with their caps and record the masses.
- Sample Preparation and Equilibration:
 - Add an excess amount of **(R)-2-Hydroxymethylpropanoic acid** to the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.
 - Add a known volume of the selected organic solvent to the vessel.

- Set the thermostatic water bath to the desired temperature and allow the temperature of the solvent in the jacketed vessel to equilibrate.
- Begin stirring the mixture at a constant rate to facilitate dissolution and maintain a uniform suspension.
- Allow the mixture to equilibrate for a sufficient time (typically several hours, to be determined by preliminary experiments) to ensure that the solution is saturated. This can be confirmed by taking samples at different time points until the concentration of the dissolved solid remains constant.

- Sampling:
 - Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 30 minutes.
 - Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid drawing any solid particles. The pre-heating of the syringe to the experimental temperature is critical to prevent premature crystallization of the solute.
 - Quickly transfer the sampled solution into a pre-weighed glass vial and seal it tightly.
- Gravimetric Analysis:
 - Weigh the sealed vial containing the sample solution to determine the total mass of the solution.
 - Remove the cap and place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). The exact temperature should be determined based on the boiling point of the solvent and the thermal stability of the acid.
 - Dry the sample to a constant weight. This is achieved by periodically removing the vial from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).
- Calculation of Solubility:

- Calculate the mass of the dissolved solute by subtracting the mass of the empty vial from the final constant mass of the vial with the dried solute.
- Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.
- The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.

Mole Fraction (x) Calculation: $x = (m_{\text{solute}} / M_{\text{solute}}) / [(m_{\text{solute}} / M_{\text{solute}}) + (m_{\text{solvent}} / M_{\text{solvent}})]$ where:

- m_{solute} = mass of the dissolved solute
- M_{solute} = molar mass of **(R)-2-Hydroxymethylpropanoic acid**
- m_{solvent} = mass of the solvent
- M_{solvent} = molar mass of the solvent

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for gravimetric solubility determination.

- To cite this document: BenchChem. [Solubility Profile of (R)-2-Hydroxymethylpropanoic Acid in Organic Solvents: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b159078#solubility-of-r-2-hydroxymethylpropanoic-acid-in-organic-solvents\]](https://www.benchchem.com/product/b159078#solubility-of-r-2-hydroxymethylpropanoic-acid-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com